Cas no 864917-68-0 (ethyl 4-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetyl)piperazine-1-carboxylate)

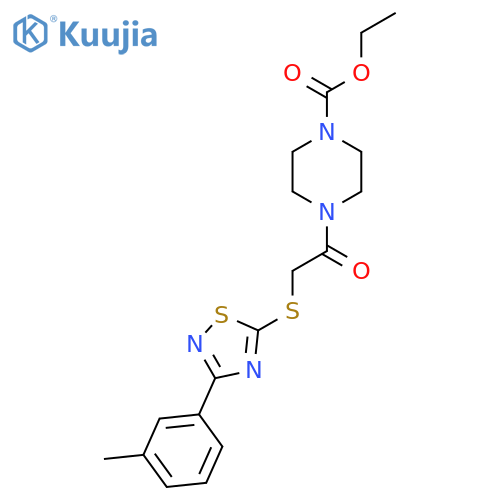

864917-68-0 structure

商品名:ethyl 4-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetyl)piperazine-1-carboxylate

ethyl 4-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetyl)piperazine-1-carboxylate

- CHEMBL1589751

- HMS2354H14

- ethyl 4-({[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetyl)piperazine-1-carboxylate

- ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate

- AKOS024597700

- ethyl 4-[2-[[3-(m-tolyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]piperazine-1-carboxylate

- F0698-0181

- ethyl 4-[2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]piperazine-1-carboxylate

- MLS000094510

- 864917-68-0

- SMR000030066

- ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate

-

- インチ: 1S/C18H22N4O3S2/c1-3-25-18(24)22-9-7-21(8-10-22)15(23)12-26-17-19-16(20-27-17)14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3

- InChIKey: FXOCBFZYIVWADU-UHFFFAOYSA-N

- ほほえんだ: S(C1=NC(C2C=CC=C(C)C=2)=NS1)CC(N1CCN(C(=O)OCC)CC1)=O

計算された属性

- せいみつぶんしりょう: 406.11333292g/mol

- どういたいしつりょう: 406.11333292g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 517

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 129Ų

ethyl 4-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetyl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0698-0181-5μmol |

ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |

864917-68-0 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0698-0181-5mg |

ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |

864917-68-0 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0698-0181-25mg |

ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |

864917-68-0 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0698-0181-20μmol |

ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |

864917-68-0 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0698-0181-15mg |

ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |

864917-68-0 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0698-0181-30mg |

ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |

864917-68-0 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0698-0181-10μmol |

ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |

864917-68-0 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0698-0181-50mg |

ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |

864917-68-0 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0698-0181-3mg |

ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |

864917-68-0 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0698-0181-4mg |

ethyl 4-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)piperazine-1-carboxylate |

864917-68-0 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

ethyl 4-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetyl)piperazine-1-carboxylate 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

864917-68-0 (ethyl 4-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetyl)piperazine-1-carboxylate) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量